3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
3-(4-Methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound featuring a pyrazoloquinazolinone core with distinct substituents: a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a phenyl group at position 6. Its structure has been validated through spectroscopic methods (e.g., $ ^1H $ NMR, $ ^{13}C $ NMR, FT-IR) and mass spectrometry . The compound is synthesized via regioselective condensation of enaminones derived from cyclic diketones (e.g., dimedone) with substituted 3-amino-1H-pyrazoles under eco-friendly conditions, often employing ultrasound irradiation and KHSO$_4$ catalysis to enhance yields and reaction efficiency .
Properties
Molecular Formula |
C24H21N3O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C24H21N3O2/c1-15-23(17-8-10-19(29-2)11-9-17)24-25-14-20-21(27(24)26-15)12-18(13-22(20)28)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3 |
InChI Key |
IFGJHIVFCSCHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with aldehydes in the presence of a catalyst such as fluorescein under visible light irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different substituents on the quinazolinone ring, altering its chemical properties and biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazoloquinazolinones typically involves multi-step reactions that may include cyclization processes. The compound in focus can be synthesized through methods that utilize hydrazines and appropriate aldehydes or ketones as starting materials. Characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.
Antimicrobial Properties
Recent studies have shown that derivatives of pyrazoloquinazolinones exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results. The presence of electron-withdrawing groups has been correlated with increased antibacterial efficacy .
| Compound | Activity (Zone of Inhibition) | MIC (µg/ml) |
|---|---|---|
| 6d | 16 mm against M. smegmatis | 6.25 |
| 6e | 19 mm against P. aeruginosa | 12.5 |
Anti-inflammatory Effects
Pyrazoloquinazolinones have also been investigated for their anti-inflammatory properties. Some derivatives have demonstrated the ability to inhibit edema in animal models, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Treatment
There is emerging evidence that pyrazoloquinazolinone derivatives may possess anticancer properties. Some compounds have been shown to inhibit specific kinases involved in cancer progression, suggesting a role in targeted cancer therapies . The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Neuroprotective Effects
Certain derivatives have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of monoamine oxidase (MAO) enzymes by these compounds indicates potential applications in treating mood disorders and neurodegeneration .
Case Studies and Research Findings
Several case studies highlight the versatility of pyrazoloquinazolinones:
- A study demonstrated that a related compound significantly reduced inflammation markers in a rat model of arthritis, supporting its therapeutic application in inflammatory conditions .
- Another research project focused on the synthesis of novel derivatives that exhibited high activity against resistant bacterial strains, emphasizing the importance of structural modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its biological effects. For example, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]quinazolin-6(7H)-one derivatives exhibit diverse pharmacological and chemical applications, influenced by substituent variations. Below is a detailed comparison of the target compound with its structural analogs:
Substituent Position and Electronic Effects
Physicochemical and Spectral Differences
- Melting Points: Substituents like 4-methoxybenzoyl (6m: 133–134°C ) vs. phenyl (6f: 244–245°C ) highlight steric and electronic influences.
Table 1: Comparative Analysis of Pyrazoloquinazolinone Derivatives
Biological Activity
3-(4-Methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines and their derivatives are known for their potential in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, kinase inhibition, and cytotoxic effects.
Chemical Structure and Properties
The chemical structure of 3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be represented as follows:
This compound features a pyrazoloquinazoline core that is known to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects. For instance:
- Cell Lines Tested : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
- IC50 Values : The IC50 values for inhibiting cell growth were found to be in the low micromolar range, indicating effective cytotoxicity. For example, compounds similar to this one have shown IC50 values around 10 µM against MCF-7 cells .
2. Kinase Inhibition
Quinazolines are also recognized for their ability to inhibit various kinases involved in cancer progression:
- Kinase Panel : The compound was screened against a panel of kinases including CDK9/CyclinT and GSK-3β.
- Inhibition Rates : Certain derivatives showed inhibition rates exceeding 60% against specific kinases at concentrations of 10 µM . This suggests potential utility in targeting kinase pathways critical for tumor growth.
The mechanism by which this compound exerts its biological effects appears to involve:
- Induction of Apoptosis : Evidence suggests that quinazoline derivatives can induce apoptosis in cancer cells, a crucial mechanism for controlling tumor growth .
- Cell Cycle Arrest : Some studies indicate that these compounds may interfere with the cell cycle, leading to growth inhibition .
Case Studies
Several studies have documented the biological activities of similar quinazoline derivatives:
- Study on Quinazolinone Derivatives :
- Thiazole-Fused Quinazolines :
Data Summary
The following table summarizes key findings regarding the biological activity of 3-(4-methoxyphenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one and related compounds.
| Biological Activity | Cell Line | IC50 (µM) | Kinase Inhibition (%) |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | 60 (CDK9) |
| Anticancer | HCT-116 | 12 | 65 (GSK-3β) |
| Anticancer | PC-3 | 9 | 70 (Pim-1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
